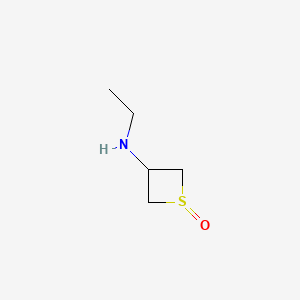
3-(Ethylamino)thietane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)thietane 1-oxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms This compound is part of the thietane family, which is known for its unique ring strain and diverse chemical reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-(Ethylamino)thietane 1-oxide, can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [2 + 2] cycloaddition of alkenes with thiocarbonyl compounds.
Nucleophilic Cyclization: Another approach is the intramolecular nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates.
Ring Expansion: Thietanes can also be synthesized through ring expansion reactions of thiiranes.
Industrial Production Methods
Industrial production of thietane derivatives often relies on scalable and efficient synthetic routes. The cycloaddition and nucleophilic cyclization methods mentioned above can be adapted for large-scale production. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the desired thietane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylamino)thietane 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thietane ring can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thietane derivatives
Applications De Recherche Scientifique
3-(Ethylamino)thietane 1-oxide has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: Thietane derivatives have shown potential as bioactive molecules with anti-cancer, anti-viral, and insecticidal properties.
Medicine: The compound’s ability to modulate biological pathways has led to investigations into its use as a pharmaceutical intermediate.
Industry: In the agricultural sector, thietane derivatives are explored for their insecticidal and anti-coccidial properties.
Mécanisme D'action
The mechanism of action of 3-(Ethylamino)thietane 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its pharmacological activity . These oxidized forms can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thietane 1-oxide
- Thietane 1,1-dioxide
- Thiirane
- Oxetane
Comparison
3-(Ethylamino)thietane 1-oxide is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. Compared to thietane 1-oxide and thietane 1,1-dioxide, the ethylamino substitution enhances its reactivity and potential for bioactivity . Thiirane and oxetane, while structurally similar, lack the sulfur atom’s unique reactivity, making them less versatile in certain synthetic applications .
Propriétés
Formule moléculaire |
C5H11NOS |
|---|---|
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
N-ethyl-1-oxothietan-3-amine |
InChI |
InChI=1S/C5H11NOS/c1-2-6-5-3-8(7)4-5/h5-6H,2-4H2,1H3 |
Clé InChI |
YBMJMDDUKDNUIK-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CS(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




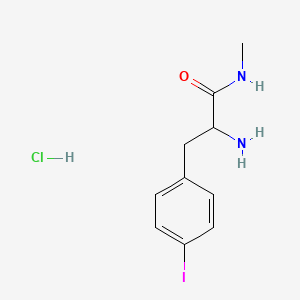
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
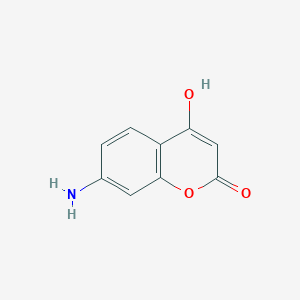
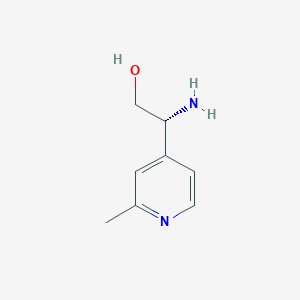
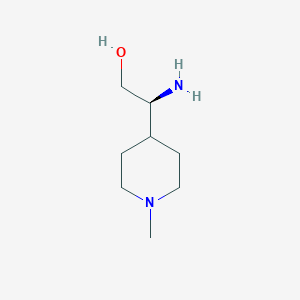
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
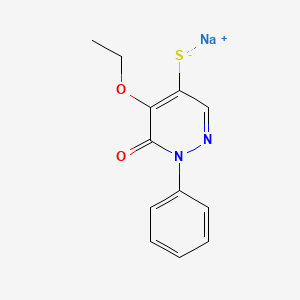
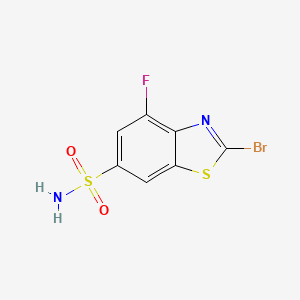

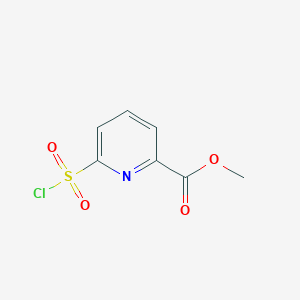

![2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)
